N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Chemical synthesis and transformations of related compounds, such as 1,2-oxazines and benzodiazepines, highlight the importance of specific chemical moieties and their roles in developing pharmaceuticals and materials. For instance, the synthesis of 1,2-oxazines involves cyclization processes that could be relevant to understanding the synthesis pathways of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide. These processes are essential for designing molecules with specific biological activities or material properties (Sainsbury, 1991).
Pharmacological Profiles
The pharmacological profiles of benzothiazepines and benzodiazepines offer insights into the potential medical applications of structurally related compounds. These molecules exhibit a range of biological activities, including anticonvulsant, anti-anxiety, and sedative effects, which could inform the potential therapeutic uses of this compound (Dighe et al., 2015).
Environmental and Toxicological Studies
Studies on nitrosamines and related environmental pollutants provide context for assessing the environmental impact and toxicity of similar compounds. For example, nitrosamines are recognized for their potent mutagenic and carcinogenic properties, which could be relevant for evaluating the safety profile of this compound. Understanding these aspects is crucial for developing compounds with minimized environmental and health risks (Arlt, 2005).
Future Directions
Compounds with a benzo[d][1,3]dioxol-5-yl moiety have been found to exhibit various biological activities, suggesting that they could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division.
Biochemical Pathways
It can be inferred from related compounds that it may impact the cell cycle, particularly the s phase .
Pharmacokinetics
It is generally important for such compounds to have good bioavailability and obey lipinski’s rule of five for drug-likeness .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6/c19-14(16-9-2-1-3-11(6-9)18(21)22)15(20)17-10-4-5-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXITSAIYFPNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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